molecular formula C16H11N3O3 B14868109 3-nitro-N-quinolin-5-ylbenzamide

3-nitro-N-quinolin-5-ylbenzamide

Cat. No.: B14868109
M. Wt: 293.28 g/mol
InChI Key: NFCCNNQMZRDADV-UHFFFAOYSA-N
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Description

3-nitro-N-(quinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a nitro group at the 3-position and a benzamide moiety at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(quinolin-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-nitroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(quinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

3-nitro-N-(quinolin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(quinolin-5-yl)benzamide
  • 5-nitro-N-(quinolin-6-yl)benzamide
  • 6-nitro-N-(quinolin-7-yl)benzamide

Uniqueness

3-nitro-N-(quinolin-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro group and the benzamide moiety influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

3-nitro-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H11N3O3/c20-16(11-4-1-5-12(10-11)19(21)22)18-15-8-2-7-14-13(15)6-3-9-17-14/h1-10H,(H,18,20)

InChI Key

NFCCNNQMZRDADV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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